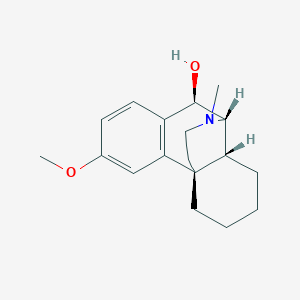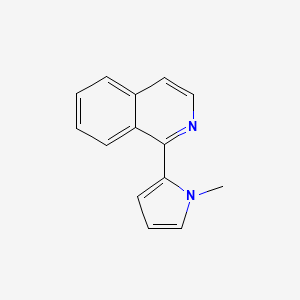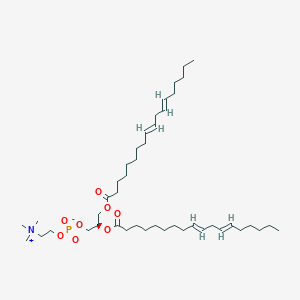
(R)-2,3-Bis((9Z,12Z)-octadeca-9,12-dienoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is a phospholipid compound, specifically a type of glycerophosphocholine. It is characterized by the presence of two linoleic acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions, with a phosphocholine headgroup.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine can be synthesized through a series of esterification and phosphorylation reactions. The process typically begins with the esterification of glycerol with linoleic acid to form 1,2-dilinoleoyl-sn-glycerol. This intermediate is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The linoleic acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerophosphocholine.
Substitution: The phosphocholine headgroup can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free linoleic acid and glycerophosphocholine.
Substitution: Various substituted phosphocholine derivatives.
科学研究应用
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential in drug delivery systems, particularly in the formation of liposomes and other lipid-based carriers.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its biocompatibility and functional properties
作用机制
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into biological membranes. It influences membrane fluidity, permeability, and the formation of lipid rafts. The compound can modulate signaling pathways by interacting with membrane proteins and receptors. Additionally, it has been shown to enhance insulin sensitivity and induce lipolysis in adipocytes through pathways involving peroxisome proliferator-activated receptor alpha (PPARα) and tumor necrosis factor alpha (TNFα) .
相似化合物的比较
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but with oleic acid chains instead of linoleic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid chains, leading to different physical properties.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Features myristic acid chains, commonly used in studies of membrane phase behavior
Uniqueness
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is unique due to its polyunsaturated linoleic acid chains, which confer distinct properties such as increased membrane fluidity and susceptibility to oxidation. These characteristics make it particularly useful in studies of lipid oxidation and membrane dynamics .
属性
分子式 |
C44H80NO8P |
|---|---|
分子量 |
782.1 g/mol |
IUPAC 名称 |
[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14+,17-15+,22-20+,23-21+/t42-/m1/s1 |
InChI 键 |
FVXDQWZBHIXIEJ-LDEDFTSOSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
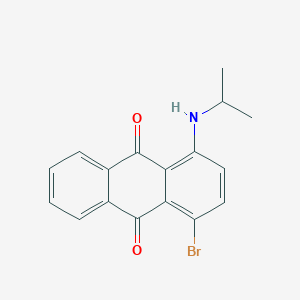
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
![6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)
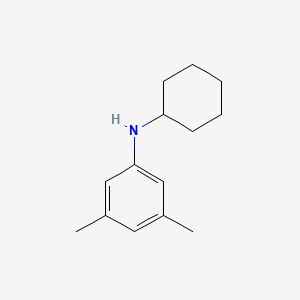
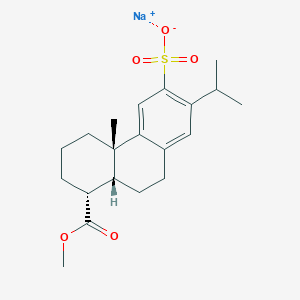
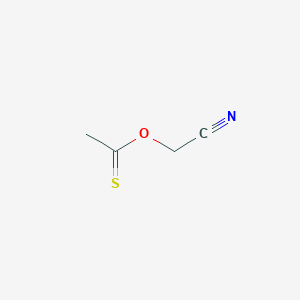
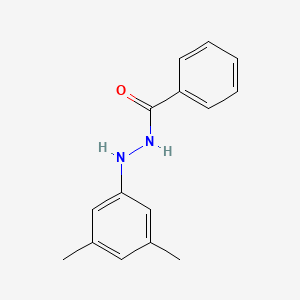
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)

